molecular formula C9H10N4O2 B13452392 Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B13452392
M. Wt: 206.20 g/mol
InChI Key: JFZGOYNTTPESIR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its biological activities. The structure of this compound includes a triazole ring fused to a pyridine ring, which is further substituted with an ethyl ester and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is efficient, providing good-to-excellent yields in a short reaction time.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application, especially given its eco-friendly nature and high yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its eco-friendly synthesis method also adds to its appeal for industrial applications.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-9(10)12-13/h3-5H,2H2,1H3,(H2,10,12)

InChI Key

JFZGOYNTTPESIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC(=NN2C=C1)N

Origin of Product

United States

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